molecular formula C25H29NO7S B11385901 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B11385901
M. Wt: 487.6 g/mol
InChI Key: NRDOYSRUTCTTKH-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide featuring a sulfone-functionalized tetrahydrothiophene ring and a 3,4,5-trimethoxybenzyl substituent. This compound is structurally characterized by:

  • A benzofuran core with methyl groups at positions 3 and 4.
  • A tetrahydrothiophene-1,1-dioxide (sulfolane) moiety linked to the carboxamide group.

The compound’s design likely targets modulation of protein-binding interactions, given the sulfone group’s hydrogen-bonding capacity and the trimethoxybenzyl group’s role in enhancing membrane permeability.

Properties

Molecular Formula

C25H29NO7S

Molecular Weight

487.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H29NO7S/c1-15-6-7-19-16(2)23(33-20(19)10-15)25(27)26(18-8-9-34(28,29)14-18)13-17-11-21(30-3)24(32-5)22(12-17)31-4/h6-7,10-12,18H,8-9,13-14H2,1-5H3

InChI Key

NRDOYSRUTCTTKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4CCS(=O)(=O)C4)C

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can infer some general strategies:

      Chemical synthesis: Researchers would likely use multi-step organic synthesis to assemble the various components.

      Protecting groups: Given the complexity, protecting groups might be necessary during the synthesis.

      Industrial production: If produced industrially, the compound would likely involve large-scale reactions and purification steps.

  • Chemical Reactions Analysis

      Reactivity: The compound could undergo various reactions

      Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.

      Major Products: These would vary based on the reaction type.

  • Scientific Research Applications

      Chemistry: Researchers might study its reactivity, stability, and novel reactions.

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Potential as a drug candidate (e.g., anticancer, anti-inflammatory).

      Industry: Could serve as a precursor for other compounds.

  • Mechanism of Action

    • Unfortunately, I don’t have specific information on this compound’s mechanism of action. it likely interacts with cellular targets, affecting biological processes.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The following compounds share structural homology with the target molecule, differing primarily in substituents on the benzofuran core, sulfone-containing rings, or benzyl groups. Key comparisons are summarized below:

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide

    • Structural Differences : The 3,4,5-trimethoxybenzyl group in the target compound is replaced with a 4-ethoxybenzyl group .
    • Reduced electron-donating effects (ethoxy vs. three methoxy groups) may decrease interactions with aromatic residues in enzymatic active sites .

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide

    • Structural Differences :
      • The 3,6-dimethylbenzofuran in the target compound is replaced with a 3-methylbenzofuran .
      • The 3,4,5-trimethoxybenzyl group is substituted with a furan-2-ylmethyl group .
    • Implications :
      • Loss of one methyl group on the benzofuran core reduces steric hindrance, possibly improving solubility but diminishing hydrophobic interactions.
      • The furan ring introduces a heteroaromatic moiety, which may enhance π-π stacking but reduce metabolic stability compared to the trimethoxybenzyl group .

    1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (DM-11)

    • Implications :
      • The dichlorobenzyl group in DM-11 confers strong electron-withdrawing effects, contrasting with the electron-rich trimethoxybenzyl group in the target compound.
      • This difference may result in divergent binding modes in targets such as kinase enzymes or GPCRs .

    Research Findings and Limitations

    • Synthesis : The target compound and analogs are synthesized via nucleophilic substitution or alkylation reactions, as described in methods for related carboxamides (e.g., NaH/DMF-mediated alkylation) .
    • Biological Data: No explicit activity data (e.g., IC50, bioavailability) are available for the target compound. Comparisons rely on structural analogies and known pharmacophore trends.

    Notes

    • The absence of direct pharmacological data necessitates caution in extrapolating functional properties from structural analogs.
    • Further studies should prioritize synthesis optimization (e.g., enantioselective routes) and target-specific assays to validate hypothesized interactions.

    Biological Activity

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

    • Molecular Formula : C25H29NO7S
    • Molecular Weight : 487.6 g/mol
    • CAS Number : 874356-29-3

    The biological activity of this compound can be attributed to several key mechanisms:

    • Apoptosis Induction : Research indicates that derivatives of benzofuran compounds can induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. Specifically, studies have shown that compounds similar to this compound increase the activity of caspases 3 and 7, which are critical for the apoptotic pathway .
    • Antimicrobial Activity : Benzofuran derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, some studies have reported that benzofuran-based compounds exhibit potent activity against Mycobacterium tuberculosis, with minimal cytotoxicity towards mammalian cells .
    • Neuroprotective Effects : The benzofuran moiety is associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neuroinflammation and oxidative stress.

    Case Studies and Experimental Data

    A series of experiments have been conducted to evaluate the biological activity of this compound:

    StudyFocusFindings
    Liu et al. (2024)Apoptosis in K562 CellsThe compound induced apoptosis via ROS generation; significant increase in caspase activity after 48 hours .
    Yempala et al. (2014)Antimycobacterial ActivityDemonstrated profound antimycobacterial efficacy with low toxicity; MIC values were significantly lower than those of standard antibiotics .
    MDPI Review (2024)Biological ActivitiesHighlighted the potential for this compound to act as a scaffold for further drug development due to its diverse biological activities .

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